N-(2-benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide
CAS No.:
Cat. No.: VC16392648
Molecular Formula: C26H26ClN3O2
Molecular Weight: 448.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H26ClN3O2 |
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Molecular Weight | 448.0 g/mol |
IUPAC Name | N-(2-benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide |
Standard InChI | InChI=1S/C26H26ClN3O2/c27-22-11-12-24(23(17-22)26(32)21-9-5-2-6-10-21)28-25(31)19-30-15-13-29(14-16-30)18-20-7-3-1-4-8-20/h1-12,17H,13-16,18-19H2,(H,28,31) |
Standard InChI Key | ZNYZAEGMADSLPD-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
N-(2-Benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide features a central acetamide backbone bridging two distinct aromatic systems. The 2-benzoyl-4-chlorophenyl group introduces electron-withdrawing substituents, while the 4-benzylpiperazine moiety contributes to the molecule’s polarity and potential receptor-binding capabilities.
Molecular Characteristics
Property | Value |
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IUPAC Name | N-(2-benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide |
Molecular Formula | C₂₆H₂₅ClN₃O₂ |
Molecular Weight | 448.95 g/mol |
SMILES | Clc1ccc(NC(=O)CN2CCN(CC2)Cc3ccccc3)c(c1)C(=O)c4ccccc4 |
Topological Polar Surface Area | 58.8 Ų |
The compound’s chlorophenyl and benzoyl groups enhance lipophilicity, potentially improving blood-brain barrier permeability, while the piperazine ring introduces basicity, facilitating solubility in acidic environments .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis protocol for N-(2-benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide is documented, analogous acetamide derivatives are typically synthesized via multi-step nucleophilic acyl substitution and coupling reactions :
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Formation of the Chlorophenyl Intermediate:
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4-Chloro-2-nitroaniline is acylated with benzoyl chloride to yield 2-benzoyl-4-chloro-nitrobenzene.
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Catalytic hydrogenation reduces the nitro group to an amine, producing 2-benzoyl-4-chloroaniline.
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Acetamide Backbone Assembly:
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Reaction of 2-benzoyl-4-chloroaniline with chloroacetyl chloride forms N-(2-benzoyl-4-chlorophenyl)chloroacetamide.
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Piperazine Incorporation:
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The chloroacetamide intermediate undergoes nucleophilic substitution with 4-benzylpiperazine in the presence of a base (e.g., triethylamine) to yield the final product.
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Analytical Characterization
Key characterization methods for similar compounds include:
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Nuclear Magnetic Resonance (NMR):
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High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 449.1632.
Pharmacological Activities and Mechanisms
Osteoclast Inhibition
Structurally related acetamide derivatives, such as PPOAC-Bz, exhibit potent inhibition of osteoclastogenesis by suppressing RANKL-induced NF-κB and MAPK signaling pathways . These compounds downregulate osteoclast-specific genes (TRAP, CTSK) and impair F-actin ring formation, critical for bone resorption . While direct evidence for N-(2-benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide is lacking, its chlorophenyl and piperazine motifs suggest analogous anti-resorptive potential.
Neurological Activity
Benzylpiperazine derivatives are known to interact with serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors, modulating neurotransmitter release . The benzoyl group in this compound may enhance affinity for sigma receptors, implicated in neuropathic pain and depression .
Comparative Analysis with Structural Analogs
The chlorophenyl group in N-(2-benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide likely enhances metabolic stability compared to fluorinated analogs, while the benzoyl moiety may improve target selectivity over simpler acetamides .
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